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Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high
photostability and strong fluorescence.[1][2] Derived from the well-known dye Acriflavin, ATTO
465 exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and
photostability.[1][3] These characteristics make it a valuable tool for advanced imaging
techniques, particularly super-resolution microscopy, which overcomes the diffraction limit of
light to visualize cellular structures at the nanoscale. This document provides detailed
application notes and protocols for the use of ATTO 465 in Stimulated Emission Depletion
(STED) microscopy.

Key Features of ATTO 465
ATTO 465 possesses several features that make it well-suited for super-resolution imaging:

» High Photostability: The dye demonstrates remarkable resistance to photobleaching,
allowing for the prolonged imaging required to generate high-resolution reconstructions.[1][4]

e Strong Absorption and High Quantum Yield: These properties result in a bright fluorescent
signal, crucial for achieving a high signal-to-noise ratio in demanding imaging conditions.[1]

[3]
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e Large Stokes Shift: In aqueous solutions, ATTO 465 displays a significant Stokes shift of
approximately 55 nm, which helps in minimizing self-quenching and improving signal
detection.[1]

» Hydrophilicity: The dye is moderately hydrophilic, which is beneficial for labeling biological
molecules in aqueous environments.[1]

« Efficient Excitation: It can be efficiently excited in the range of 420-465 nm.[1]

Quantitative Data

The photophysical properties and recommended instrument settings for ATTO 465 are
summarized below for easy reference.

Table 1: Photophysical Properties of ATTO 465

Property Value Reference
Excitation Maximum (Aex) 453 nm [51617]
Emission Maximum (Aem) 506 - 508 nm [31[6]
Molar Extinction Coefficient

7.5x10% M~icmt [3][6][8]
(emax)
Fluorescence Quantum Yield

75% [3][61[8]
(nfl)
Fluorescence Lifetime (tfl) 5.0 ns [31[61[8]
Stokes Shift ~55 nm [1]

Table 2: Recommended Settings for STED Microscopy with ATTO 465
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Recommended
Parameter Notes
Wavelength/Value

A common laser line is 458

Excitation Laser 450 - 470 nm

nm.

This wavelength effectively
Depletion (STED) Laser 592 nm depletes the excited state of

ATTO 465.

Adjust the detection window to
Emission Detection 490 - 550 nm optimize signal and minimize

bleed-through.

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-
exciting fluorophores at the periphery of the excitation focus with a donut-shaped depletion
laser.[9] This narrows the effective fluorescent spot, leading to a significant improvement in
resolution.[9] The high photostability and efficient depletion of ATTO 465 make it an excellent
candidate for STED imaging.

Below is a general workflow for a STED microscopy experiment.
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General workflow for a STED microscopy experiment.

Detailed Experimental Protocol:
Immunofluorescence and STED Imaging

This protocol provides a step-by-step guide for immunofluorescence staining of cellular targets
with ATTO 465-conjugated antibodies, followed by STED microscopy.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15556038?utm_src=pdf-body-img
https://www.benchchem.com/product/b15556038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

e Cells grown on #1.5 thickness coverslips (170 pm)

o Phosphate-Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

o Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
e Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
o Primary antibody specific to the target of interest

e ATTO 465-conjugated secondary antibody

e Mounting medium with a refractive index of ~1.52 (e.g., Prolong Diamond, or 2,2'-
thiodiethanol (TDE)-based media)[9][10]

Protocol:

e Cell Culture and Fixation:

[¢]

Culture cells to a confluency of 50-80% on #1.5 coverslips.[9]

[¢]

Wash the cells twice with PBS.

[e]

Fix the cells with 4% Paraformaldehyde in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS.

o

o Permeabilization (for intracellular targets):
o Incubate the fixed cells with Permeabilization Buffer for 10 minutes.
o Wash the cells three times with PBS.

e Blocking:
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o Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-
specific antibody binding.[9]

Primary Antibody Incubation:
o Dilute the primary antibody to its optimal concentration in Blocking Buffer.

o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C.

Washing:

o Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

o Dilute the ATTO 465-conjugated secondary antibody in Blocking Buffer. Protect from light
from this step onwards.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

Final Washes:

o Wash the cells three times with PBS for 5 minutes each.

Mounting:

o Carefully mount the coverslip onto a microscope slide using a refractive index matching
mounting medium.

o Seal the edges of the coverslip with nail polish and allow it to cure completely.[10]

STED Imaging:

o Use a STED microscope equipped with the appropriate lasers (e.g., 458 nm excitation and
592 nm depletion).

o First, locate the region of interest using conventional confocal imaging with the excitation
laser.
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o Switch to STED mode and adjust the depletion laser power to achieve the desired
resolution. Higher depletion power generally leads to better resolution but can increase
photobleaching.

o Optimize image acquisition parameters (e.g., pixel size, scan speed, and averaging) to
obtain high-quality super-resolution images.

Considerations for Other Super-Resolution
Techniques

While ATTO 465 is highly suitable for STED, its application in single-molecule localization
microscopy (SMLM) techniques like PALM (Photoactivated Localization Microscopy) and
STORM (Stochastic Optical Reconstruction Microscopy) is less common. These methods rely
on the photoswitching or photoblinking of fluorophores, and the photophysical behavior of
ATTO 465 may not be optimal for inducing the long-lived dark states required for SMLM without
specific buffer conditions.[11] However, some ATTO dyes have been used in SMLM,
suggesting that with optimized imaging buffers, ATTO 465 could potentially be employed in
these techniques.[12][13]

Example Application: Visualizing Signaling
Pathways

Super-resolution microscopy is a powerful tool for dissecting the spatial organization of
signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling
pathway, which is crucial in cell proliferation and cancer, can be studied in unprecedented
detail. ATTO 465 can be used to label key components of this pathway, such as EGFR or
downstream signaling molecules like Grb2, allowing for the visualization of receptor clustering
and the formation of signaling complexes upon ligand binding.
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Simplified EGFR signaling pathway for super-resolution study.
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Conclusion

ATTO 465 is a robust and versatile fluorescent dye for super-resolution microscopy, particularly
for STED applications. Its excellent photostability and brightness enable the acquisition of high-
resolution images of subcellular structures and molecular interactions. By following the detailed
protocols and considering the specific requirements of the imaging modality, researchers can
effectively leverage ATTO 465 to advance their studies in cell biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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